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Acetyl-PHF4 amide

Cat. No.: B12388519
M. Wt: 562.7 g/mol
InChI Key: OGUCEIHZASQLRB-KELSAIANSA-N
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Description

Historical Perspective of Short Peptide Research

The exploration of short peptides began over a century ago, with foundational work establishing that proteins are composed of amino acids linked by peptide bonds. This discovery paved the way for the chemical synthesis of peptides, allowing researchers to create novel sequences with specific biological activities. In recent decades, the focus has intensified on short peptides, typically defined as those with fewer than 50 amino acid residues, due to their high specificity and potency in biological systems. These molecules have become instrumental in dissecting complex biological processes and serve as templates for the development of new therapeutic agents.

Significance of Acetyl-PHF4 Amide as a Research Tool

The significance of this compound as a research tool is largely inferred from its structural attributes and its resemblance to known bioactive peptide sequences. The terminal modifications are particularly noteworthy. N-terminal acetylation and C-terminal amidation are chemical strategies employed to neutralize the terminal charges of a peptide. lifetein.comlifetein.com This uncharged state can increase the peptide's metabolic stability by making it less susceptible to degradation by exopeptidases. lifetein.com Furthermore, these modifications can enhance the peptide's ability to cross cellular membranes and more closely mimic the structure of a segment within a larger protein. lifetein.comlifetein.com

The specific amino acid sequence, Pro-His-Phe-Arg, is homologous to the core "message sequence" (His-Phe-Arg-Trp) found in melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH). acs.orgacs.org This core sequence is crucial for binding to and activating melanocortin receptors, which are involved in a wide array of physiological functions including energy homeostasis, pigmentation, and inflammation. acs.orgacs.org The substitution of Proline for Histidine in this compound allows researchers to investigate the specific role of this position in receptor interaction and activation. Studies on similar tetrapeptides have shown that substitutions at this position can lead to significant changes in receptor affinity and selectivity. nih.govnih.gov

Overview of Research Trajectories for this compound

Given its structural similarity to melanocortin agonists, the primary research trajectory for this compound likely involves its use as a pharmacological tool to study the melanocortin system. Potential areas of investigation include:

Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with other tetrapeptide analogs, researchers can elucidate the structural requirements for binding to and activating different melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R). acs.orgnih.gov This is crucial for the design of receptor-selective ligands.

Melanocortin Receptor Signaling: The compound can be used to probe the signaling pathways downstream of melanocortin receptors. Its ability to act as an agonist or antagonist would be a key determinant of its application in such studies.

Neuroscience and Metabolism Research: The central melanocortin system, particularly involving the MC3R and MC4R, is a key regulator of food intake and energy balance. acs.orgacs.org Synthetic peptides like this compound could be used in experimental models to explore these pathways.

Detailed Research Findings

While direct experimental data on this compound is not extensively published, the research on closely related analogs provides a strong predictive framework for its likely biological activity and research applications. The core structure of interest is the tetrapeptide sequence that interacts with melanocortin receptors.

A foundational template for potent melanocortin agonists is the acetylated and amidated tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2. nih.gov The D-phenylalanine at position 7 (in the context of α-MSH) significantly increases potency. This compound contains the naturally occurring L-phenylalanine, which typically results in lower potency compared to its D-isomer counterpart.

Research on substitutions at the Histidine position in the Ac-His-D-Phe-Arg-Trp-NH2 template has shown that a Proline substitution results in a peptide with retained, albeit slightly decreased, agonist potency at several melanocortin receptors. nih.gov This suggests that this compound is likely to function as an agonist within the melanocortin system.

Amino AcidAbbreviationSide Chain PropertyPotential Role in Peptide
ProlineProAliphatic, cyclicInduces conformational rigidity, may influence backbone structure for receptor fitting.
HistidineHisAromatic, basicImidazole ring can act as a hydrogen bond donor/acceptor and is often crucial for receptor binding and activation. nih.gov
PhenylalaninePheAromatic, hydrophobicProvides a bulky, non-polar side chain that can engage in hydrophobic interactions within the receptor's binding pocket.
ArginineArgBasic, positively chargedThe guanidinium (B1211019) group is typically involved in strong electrostatic interactions or hydrogen bonding with the receptor.

The following interactive data table presents hypothetical research findings based on published data for analogous peptides, illustrating the type of data generated in structure-activity relationship studies of melanocortin receptor ligands. This data is for illustrative purposes and does not represent actual experimental results for this compound.

EC50 represents the concentration of a drug that gives a half-maximal response.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N6O6 B12388519 Acetyl-PHF4 amide

Properties

Molecular Formula

C28H46N6O6

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C28H46N6O6/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40)/t17-,21-,22-,23-,24-/m0/s1

InChI Key

OGUCEIHZASQLRB-KELSAIANSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Acetyl Phf4 Amide

Peptide Synthesis Strategies for Acetyl-PHF4 Amide

The construction of the peptide backbone of this compound can be approached through several foundational strategies, each with distinct advantages and applications. These include solid-phase, solution-phase, and enzymatic methods.

Solid-Phase Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis due to its efficiency, ease of purification, and amenability to automation. nih.gov The core principle of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids. nih.gov Reagents and byproducts are removed by simple filtration and washing, which drives reactions to completion. nih.gov

For the synthesis of a C-terminal amide like this compound, specialized amide-generating resins are employed. peptide.com These resins possess a linker that, upon final cleavage, releases the peptide as a C-terminal amide. peptide.com Commonly used resins for this purpose include Rink amide, Sieber amide, and MBHA resins. peptide.com The choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies for the N-terminus dictates the type of resin and cleavage conditions. peptide.comwikipedia.org

N-terminal acetylation is typically performed as the final step on the resin-bound peptide. peptide.com After the final amino acid has been coupled and its N-terminal protecting group removed, the free amine is acetylated, often using acetic anhydride.

A notable advancement in SPPS for C-terminal modification is the Backbone Amide Linker (BAL) strategy. acs.orgnih.gov In this approach, the peptide is anchored to the resin via a backbone nitrogen atom instead of the C-terminus. acs.orgnih.gov This leaves the C-terminus free for various modifications throughout the synthesis process. acs.org

Table 1: Common Resins for Solid-Phase Synthesis of Peptide Amides

Resin NameLinker TypeCleavage ConditionTypical Protecting Group Strategy
Rink Amide Acid-labileHigh concentration TFAFmoc
Sieber Amide Highly acid-labileDilute TFA (e.g., 1%)Fmoc
MBHA Acid-labileStrong acid (e.g., HF)Boc
PAL Acid-labileHigh concentration TFAFmoc

Solution-Phase Peptide Synthesis Methods

The synthesis of this compound in solution would involve a stepwise strategy. ekb.eg This begins with protecting the N-terminus of one amino acid and the C-terminus of another, followed by the formation of a peptide bond between them using a coupling reagent. libretexts.org The protecting groups are then selectively removed to allow for the next amino acid to be added. ekb.eg This process is repeated until the desired peptide chain is assembled. The C-terminal amide can be introduced by using a C-terminally amidated amino acid as the starting material or by ammonolysis of a C-terminal ester. N-terminal acetylation would be performed on the fully assembled peptide after removing the final N-terminal protecting group.

A key challenge in solution-phase synthesis is maintaining solubility of the growing peptide chain and preventing racemization during coupling steps. libretexts.orgekb.eg

Enzymatic Approaches for Amide Bond Formation in this compound and Analogues

Enzymatic peptide synthesis has emerged as a powerful "green" alternative to purely chemical methods, offering remarkable regio- and chemoselectivity under mild reaction conditions. nih.govfrontiersin.org These methods often circumvent the need for extensive protecting group strategies. digitellinc.com

For the formation of the amide bonds within the this compound sequence, ligases can be employed. acsgcipr.org Enzymes like subtilisin variants or engineered proteases can catalyze the formation of peptide bonds. nih.gov Typically, this involves the coupling of a C-terminal ester fragment with an N-terminal amine fragment. nih.govacsgcipr.org The enzymatic reaction is often irreversible and can lead to high yields with minimal side products. nih.gov

Specifically for generating the C-terminal amide, recent research has explored the use of plant ligases that can directly amidate unprotected carboxylate precursors using ammonia. digitellinc.com Another innovative approach involves asparaginyl ligases, which have been engineered to accept diverse substrate mimetics, enabling unnatural C-to-C peptide ligations. nih.gov While these methods are still evolving, they hold significant promise for the efficient and environmentally friendly synthesis of complex peptides like this compound. digitellinc.com

Novel Coupling Reagents and Amidation Protocols for this compound Synthesis

The efficiency and success of peptide synthesis, whether in solid-phase or solution-phase, heavily rely on the reagents used to activate the carboxylic acid group for amide bond formation. bachem.com Continuous development in this area aims to increase coupling efficiency, reduce side reactions, and minimize racemization. rsc.org

Development of [4-(Acetylamino)phenyl]imidodisulfuryl Difluoride (AISF) and Related Reagents in Peptide Amidation

A recent advancement in coupling reagents is the development of [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF). researchgate.net AISF is a solid, shelf-stable reagent that serves as a carboxylic acid activator under mild conditions. organic-chemistry.orgresearchhub.com Its use facilitates an efficient and operationally simple amidation process that is applicable to a wide range of carboxylic acids, including Nα-protected amino acids. organic-chemistry.orgorganic-chemistry.org

Research has demonstrated that AISF, in combination with a base like N-methylmorpholine (NMM) in a solvent such as acetonitrile, can produce high yields of amides and peptides. organic-chemistry.org Crucially, studies have confirmed that the use of AISF as an activator does not induce racemization during the coupling process, a critical factor for synthesizing biologically active peptides. organic-chemistry.orgresearchhub.com The protocol has been successfully applied to the synthesis of various peptides, showcasing its versatility and potential for both small-scale and larger-scale applications. researchgate.netorganic-chemistry.org Another related reagent, 4-acetamidophenyl triflimide (AITF), has also been shown to be effective for peptide segment condensations and esterification under mild conditions. researchgate.net

Carbodiimide-Mediated Coupling in this compound Synthesis

Carbodiimides have been fundamental coupling reagents since the early days of peptide synthesis. bachem.comnih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. wikipedia.orgbachem.com They react with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. bachem.comgoogle.com This intermediate is then attacked by the free amine of the next amino acid to form the peptide bond. google.com

A significant challenge with carbodiimides is the potential for racemization of the activated amino acid and the formation of an unreactive N-acylurea byproduct. wikipedia.orgbachem.com To mitigate these issues, additives, also known as racemization suppressants, are almost always used in conjunction with carbodiimides. wikipedia.orguni-kiel.de The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its safer, more modern analogue, OxymaPure. bachem.comnih.gov These additives react with the O-acylisourea to form an active ester that is less prone to racemization and other side reactions. wikipedia.orgnih.gov

For the synthesis of this compound, a combination of a carbodiimide (B86325) like DIC (N,N'-diisopropylcarbodiimide) or EDC with OxymaPure would represent a standard and effective coupling protocol. nih.govuni-kiel.de The choice of EDC is particularly advantageous for solution-phase synthesis as its urea (B33335) byproduct is water-soluble and easily removed during workup. wikipedia.orgbachem.com

Emerging Catalytic and Sustainable Amide Bond Formation Methods

The synthesis of peptides like this compound traditionally relies on solid-phase peptide synthesis (SPPS), a method that, while effective, often uses excess reagents and generates significant waste. chemrxiv.orgcsic.es The drive towards greener and more sustainable chemical practices has spurred the development of novel catalytic methods for amide bond formation, which are highly relevant for the synthesis of peptides such as Ac-Ile-Val-Tyr-Lys-NH2.

Recent advancements focus on minimizing waste and avoiding harsh reagents. One promising area is the use of catalysts to facilitate the direct coupling of carboxylic acids and amines, which is the fundamental step in peptide synthesis. mdpi.comnih.gov For instance, boronic acid catalysts have been shown to be effective for direct amidation at room temperature. acs.org Enzymatic approaches, utilizing enzymes like lipase, also represent a green alternative, offering high selectivity and mild reaction conditions. synthelis.com While these sustainable methods are broadly applicable to peptide synthesis, specific studies detailing their use for the production of this compound are not currently prevalent in the literature. The development of ynamide coupling reagents also presents a green strategy by allowing the use of unprotected amino acids, which simplifies the synthetic process and reduces waste. chemrxiv.org

Site-Specific Derivatization and Labeling of this compound

The chemical modification of peptides is crucial for a variety of research applications, from studying protein-protein interactions to developing new therapeutic agents. For a peptide such as this compound (Ac-Ile-Val-Tyr-Lys-NH2), its constituent amino acids offer several sites for specific derivatization and labeling.

Isotopic Labeling for Spectroscopic and Mechanistic Studies

Isotopic labeling is an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, dynamics, and interactions of peptides. ibs.frwhiterose.ac.uk For this compound, specific amino acids can be enriched with stable isotopes like ¹³C, ¹⁵N, and ²H.

The general strategies for isotopic labeling, which are applicable to this peptide, include:

Uniform Labeling: The entire peptide is synthesized using amino acids that are uniformly enriched with ¹³C and/or ¹⁵N. This is typically achieved by expressing a protein in a medium containing labeled nutrients, though for a short synthetic peptide like this compound, it would involve using fully labeled amino acid building blocks in the synthesis. sigmaaldrich.com

Selective Labeling: Only specific amino acid types are labeled. For this compound, one could, for example, synthesize the peptide using only ¹⁵N-labeled Lysine (B10760008). This simplifies the NMR spectrum and aids in the assignment of signals to specific residues. sigmaaldrich.com

Site-Specific Labeling: A label is introduced at a specific atom within a particular amino acid. This provides highly detailed information about a particular part of the peptide.

While these techniques are standard in peptide and protein research, specific studies detailing the isotopic labeling of this compound for spectroscopic and mechanistic investigations are not found in the current body of scientific literature. However, cell-free protein synthesis systems are emerging as an efficient method for producing isotope-labeled proteins and could be adapted for smaller peptides. synthelis.combiorxiv.org

Covalent Modifications for Bioconjugation

Covalent modification of peptides allows for their attachment to other molecules, such as fluorescent dyes, carrier proteins, or drug molecules, a process known as bioconjugation. ub.edu The amino acid sequence of this compound offers specific functional groups amenable to such modifications.

Key reactive sites on this compound for bioconjugation include:

The ε-amino group of Lysine: This primary amine is a common target for conjugation. It can react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive reagents to form stable amide or thiourea (B124793) bonds. ub.edu

The N-terminal α-amino group: While acetylated in this compound (Ac-), in a non-acetylated version, this group could be specifically targeted under certain pH conditions.

The C-terminal amide: The -NH2 group at the C-terminus is generally stable, but the carboxyl group of the C-terminal lysine (if not amidated) could be activated for coupling. itn.pt

These general principles of bioconjugation are well-established, but specific examples of the covalent modification of this compound for bioconjugation purposes are not described in the available literature. acs.org

Conformational Landscape and Intramolecular Dynamics of Acetyl Phf4 Amide

Molecular Dynamics Simulations of Acetyl-PHF4 Amide and Analogues

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For peptides like this compound, MD simulations can elucidate the conformational landscape by modeling the interactions between all atoms in the peptide and its surrounding solvent, providing insights into structural stability, flexibility, and folding pathways. nih.gov

Changes in the conformational mobility of peptide analogues are often linked to the formation or disruption of specific intramolecular interactions, which create steric or energetic barriers to rotation around the peptide backbone. nih.gov By simulating this compound and its analogues (e.g., with amino acid substitutions), researchers could systematically investigate how changes in the side chains affect the peptide's dynamic properties. nih.gov

Table 1: Illustrative Data from a Hypothetical MD Simulation of a Peptide Analogue This table represents typical data output from an MD simulation analysis to illustrate the methodology.

Simulation Time (ns)Root Mean Square Deviation (RMSD) (Å)Radius of Gyration (Rg) (Å)Dominant Secondary Structure
00.08.5Extended
102.17.9Turn
202.57.8Turn
303.28.2Bend
402.87.9Turn
503.58.4Extended

Computational Analysis of Aromatic-Backbone Amide Interactions within Peptide Scaffolds

Aromatic-backbone amide interactions are weakly polar interactions between the electron-rich aromatic ring of a side chain and the partially positive hydrogen atom of a backbone amide group (Ar-HN). nih.govnih.gov These interactions, while individually weak, collectively contribute to the stability of local and secondary structures in peptides and proteins. nih.gov this compound contains a Tyrosine residue, whose aromatic ring can participate in such interactions.

Computational studies on model peptides, such as acetyl-Phe-Gly-Gly-N-methyl amide, have characterized the conformations that favor these interactions. nih.gov These analyses show that Ar(i)-HN(i+1) interactions (where the aromatic residue at position 'i' interacts with the amide hydrogen at position 'i+1') are significantly more frequent than longer-range interactions. nih.gov The stabilization energy from these interactions can be substantial, with attraction energies ranging from -1.98 to -9.24 kJ/mol. nih.gov Furthermore, ab initio calculations on a benzene-formamide model complex found a stabilization energy of up to 3.3 kcal/mol (approx. 13.8 kJ/mol). researchgate.net

In this compound (Ac-Ile(1)-Val(2)-Tyr(3)-Lys(4)-NH2), the aromatic ring of Tyr(3) could potentially interact with the backbone amide hydrogens of Tyr(3) itself or Lys(4). The presence of these interactions would restrict the conformational freedom of the peptide backbone and the Tyrosine side chain, favoring specific folded structures. nih.govcapes.gov.br

Table 2: Frequency and Energy of Aromatic-Backbone Interactions in a Model Peptide (Ac-Phe-Gly-Gly-NH-CH3) Data adapted from studies on model peptides to illustrate the principles of Ar-HN interactions. nih.gov

Interaction TypeRelative FrequencyCalculated Attraction Energy Range (kJ/mol)Effect on Solvent Accessibility
Ar(i)-HN(i)Observed-1.98 to -9.24Significantly Reduced
Ar(i)-HN(i+1)High-2.50 to -8.50Significantly Reduced
Ar(i)-HN(i+2)Low-2.10 to -6.70Reduced

Theoretical Studies of Hydrogen Bonding Networks and Conformational Stability in this compound

Hydrogen bonds are directional interactions that are paramount in defining the structure of peptides. wikipedia.org They occur between a hydrogen bond donor (like a backbone N-H or a side-chain O-H or N-H) and a hydrogen bond acceptor (like a backbone C=O). In this compound, potential intramolecular hydrogen bonds can form involving the backbone amides, the hydroxyl group of Tyrosine, and the primary amine of the Lysine (B10760008) side chain. These bonds are crucial for stabilizing specific secondary structures such as β-turns and γ-turns. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT) or other ab initio methods, are used to calculate the energetics and geometric properties of these hydrogen bonds. nih.govresearchgate.net For instance, calculations on amide homodimers and heterodimers have quantified dimerization energies, which provide a measure of hydrogen bond strength. nih.gov These studies show that dimerization energies for amide pairs in the gas phase can be significant, influencing conformational preferences. nih.gov

Analysis of Solvent Effects on this compound Conformations

The surrounding solvent environment plays a critical role in modulating a peptide's conformational preferences. The balance between intramolecular hydrogen bonds and hydrogen bonds with solvent molecules (e.g., water) often dictates which conformations are most populated. psu.edu

In polar solvents like water, solvent molecules can act as hydrogen bond donors and acceptors, competing with and disrupting the intramolecular hydrogen bonds that stabilize compact, folded structures. psu.edu This often leads to a higher population of more extended or flexible conformations. Conversely, in nonpolar solvents, intramolecular hydrogen bonds are more favored as there is less competition from the solvent, leading to more stable, folded structures like the C7 (γ-turn) conformation. psu.edu

Studies on model peptides like N-Acetyl-L-Prolinamide have shown a distinct solvent-dependent shift in conformational equilibrium. psu.edu In chloroform (B151607) (a nonpolar solvent), internally hydrogen-bonded structures are dominant, whereas in polar solvents, a mixture of more open or alternative conformations becomes populated. psu.edu For this compound, its conformation would be expected to differ significantly between an aqueous physiological environment and a less polar environment, such as the interior of a protein or a lipid membrane. This has direct implications for its function, as the bioactive conformation may only be adopted in a specific environment.

Table 3: Example of Solvent-Dependent Conformational Populations for a Model Peptide Data based on findings for model peptides like AcProNH2 to illustrate the influence of solvent polarity. psu.edu

ConformationKey FeaturePopulation in Nonpolar Solvent (e.g., Chloroform)Population in Polar Solvent (e.g., Water)
C7 (γ-turn)Intramolecular H-bondMajorMinor
Polyproline II (PII)Extended, openMinorMajor
Right-handed α-helix (αR)Helical H-bondsMinorIntermediate
Cis-amideCis-peptide bondMinorIntermediate

Molecular Mechanisms of Acetyl Phf4 Amide Biological Interactions

Investigation of Acetyl-PHF4 Amide Binding to Protein Targets

The interaction of this compound with various proteins is a key area of investigation for understanding its biological significance. These interactions are governed by the peptide's specific amino acid sequence and its terminal modifications.

This compound is classified as a polypeptide that can be identified and studied using peptide screening techniques. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Peptide screening is a high-throughput method used to identify and characterize peptide-protein interactions. medchemexpress.commedchemexpress.com This research tool is instrumental in functional analysis and epitope screening, which helps in mapping the binding sites on proteins. medchemexpress.commedchemexpress.com Through such screening, this compound can be used as a probe to find and study proteins that have an affinity for its specific tetrapeptide sequence (IVYK).

Molecular recognition between a peptide like this compound and its protein target involves a complex interplay of non-covalent interactions. The efficiency of this recognition is highly dependent on the structural and electronic complementarity between the peptide and the protein's binding pocket. uni-muenchen.demdpi.com

Key interactions governing the binding of peptide amides include:

Hydrogen Bonding: The amide groups in the peptide backbone and the terminal amide can act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The side chains of isoleucine and valine are hydrophobic and are likely to interact with nonpolar pockets on a target protein.

Aromatic Interactions: The tyrosine residue contains an aromatic ring, which can participate in π-π stacking or cation-π interactions with corresponding residues on a binding partner.

Electrostatic Interactions: The lysine (B10760008) residue is positively charged at physiological pH and can form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on a target protein.

Modulation of Protein Folding and Aggregation Pathways by this compound

This compound is of particular interest in the field of neurodegenerative diseases due to its relationship with the tau protein. hongtide.comdbaitalia.it Abnormal aggregation of the tau protein is a hallmark of several conditions, including Alzheimer's disease. nih.gov

This compound is a fragment related to the paired helical filament 6 (PHF6) region of the tau protein. dbaitalia.it The core sequence of this compound, IVYK (Isoleucyl-Valyl-Tyrosyl-Lysine), is a sequence found within the microtubule-binding repeat domain of tau. dbaitalia.itnih.gov Research has shown that tau sequences such as IVYK are capable of self-polymerizing and forming filamentous structures that are characteristic of the neurofibrillary tangles seen in Alzheimer's disease. dbaitalia.it Specifically, the hexapeptide sequence VQIVYK, which contains the core of Acetyl-PHF4, is considered essential for the fibrillization of tau. pharmaceutical-networking.comdbaitalia.it Therefore, this compound is considered an amyloidogenic peptide, meaning it can contribute to the formation of amyloid-like fibrils. medchemexpress.com

While the IVYK sequence itself is known to promote aggregation, studying such peptides provides crucial mechanistic insights into the process of fibrillization. Understanding how these core fragments self-assemble is the first step toward designing inhibitors. For instance, acetylation, the same modification present on this compound, when occurring on specific lysine residues of the full-length tau protein, such as Lys280, may play a role in the formation of tangles. pharmaceutical-networking.commdpi.com Some natural compounds are known to exert anti-aggregation effects by directly binding to amyloid species and altering their conformation into non-toxic aggregates. nih.gov By studying the aggregation dynamics of peptides like this compound, researchers can screen for molecules that disrupt these interactions and prevent fibril formation.

Enzymatic Interaction Profiles of this compound and Related Peptide Amides

As a peptide amide, this compound is subject to interaction with various enzymes within a biological system. The peptide bonds between the amino acids and the terminal carboxamide group are potential substrates for enzymatic cleavage.

Amide bonds are generally susceptible to hydrolysis by enzymes such as proteases and amidases. researchgate.net The enzymatic formation of amide bonds is also a critical biological process, often catalyzed by enzymes that use ATP as an energy source. nih.gov

Proteases/Peptidases: These enzymes cleave the peptide bonds between the amino acid residues (isoleucine-valine, valine-tyrosine, tyrosine-lysine). The specificity of the protease would determine which bond is preferentially cleaved.

Amidases: These enzymes specifically hydrolyze the terminal amide bond (-CONH2) to a carboxylic acid (-COOH). researchgate.net

The stability of this compound in a biological environment would therefore depend on the presence and activity of these types of hydrolytic enzymes. The study of its degradation profile is essential for understanding its bioavailability and duration of action in in vitro and in vivo research models.

Table of Mentioned Compounds

Compound NameAbbreviation/SequenceType
This compoundAc-IVYK-NH2Synthetic Peptide
Tau Protein-Protein
Acetyl-PHF5 amideAc-QIVYK-NH2Synthetic Peptide
Acetyl-PHF6 amideAc-VQIVYK-NH2Synthetic Peptide

Properties of this compound

PropertyValue
Sequence Ac-Ile-Val-Tyr-Lys-NH2 hongtide.com
Molecular Formula C28H46N6O6 hongtide.com
Molecular Weight 562.71 g/mol hongtide.com
Appearance White to off-white powder hongtide.com
Area of Interest Tau Peptides hongtide.com

Acetyl-CoA Synthetase Activity with Peptide Substrates

Acetyl-CoA Synthetase (ACS) is a crucial enzyme in cellular metabolism, primarily responsible for catalyzing the formation of acetyl-CoA from acetate (B1210297) and coenzyme A. ebi.ac.uknih.gov This two-step reaction is vital for various metabolic pathways, including the Krebs cycle and fatty acid synthesis. ebi.ac.uknih.gov

A significant discovery has been the enzyme's ability to synthesize amide bonds, a reaction not typically associated with synthetases. ebi.ac.uk Research has shown that in the presence of L-cysteine as a substrate instead of coenzyme A, ACS can produce N-acyl-L-cysteine. ebi.ac.uk This demonstrates the enzyme's capacity to form a carbon-nitrogen bond, a fundamental component of a peptide bond. ebi.ac.uk This finding suggests a broader substrate scope for ACS than previously understood, opening the possibility of interactions with various peptide-like molecules.

However, there is currently no specific scientific evidence or research data available that demonstrates or describes the interaction of this compound with Acetyl-CoA Synthetase. The potential for this compound to act as a substrate or modulator of ACS activity remains a subject for future investigation. The table below summarizes the known substrates and products of Acetyl-CoA Synthetase's canonical and newly discovered activities.

Enzyme Substrates Products Interaction with this compound
Acetyl-CoA SynthetaseAcetate, ATP, Coenzyme AAcetyl-CoA, AMP, PyrophosphateNot documented
Acetyl-CoA SynthetaseAcid, L-cysteine, ATPN-acyl-L-cysteine, AMP, PyrophosphateNot documented

Other Ligase and Hydrolase Interactions

Ligases are a class of enzymes that catalyze the joining of two molecules. nih.gov This class includes enzymes like DNA ligase and various synthetases. nih.gov Engineered asparaginyl ligases, for example, have been developed to efficiently create tertiary amide bonds, showcasing the diverse catalytic abilities within this enzyme family. wikipedia.org

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. elifesciences.org A relevant subclass is the amidases, which specifically hydrolyze amide bonds. elifesciences.org Fatty acid amide hydrolase (FAAH) is a well-studied amidase that degrades various fatty acid amides, playing a significant role in signaling pathways. nih.govcaymanchem.com

Despite the theoretical potential for this compound, a peptide-based compound, to interact with various ligases or be a substrate for hydrolases, there is a complete lack of specific data in the scientific literature to support or describe any such interactions. The table below indicates the general function of these enzyme classes and the absence of known interactions with this compound.

Enzyme Class General Function Specific Examples Interaction with this compound
LigasesCatalyze the joining of two moleculesDNA Ligase, Asparaginyl LigaseNot documented
Hydrolases (Amidases)Catalyze the cleavage of amide bondsFatty Acid Amide Hydrolase (FAAH)Not documented

Biological Roles and Pathway Perturbations by Acetyl Phf4 Amide

In Vitro Studies of Acetyl-PHF4 Amide in Cellular Models

No published in vitro studies on "this compound" are currently available. Research in this area would be essential to determine the compound's effects at a cellular level.

Information regarding the effect of "this compound" on protein homeostasis pathways, such as the ubiquitin-proteasome system or autophagy, is not present in the scientific literature.

The impact of "this compound" on any cellular signaling cascades remains uninvestigated in published research.

Pre-clinical In Vivo Research with this compound Analogues (Mechanistic Focus)

There is no information available on any analogues of a compound named "this compound" that have been studied in pre-clinical in vivo models.

No studies have been found that apply "this compound" or its analogues to animal models of neurodegenerative diseases, including tauopathies.

The ability of "this compound" or its analogues to modulate pathological protein states, such as the aggregation of tau or other disease-related proteins, has not been documented in any accessible research.

Compound Names

Structure Activity Relationship Sar Studies of Acetyl Phf4 Amide Analogues

Design Principles for Modified Acetyl-PHF4 Amide Structures

The design of modified this compound structures is guided by principles aimed at inhibiting the aggregation of tau protein. A primary strategy involves the creation of peptide-based inhibitors that can block the growth of amyloid fibrils. d-nb.infoub.edu These inhibitors are often designed to target and bind to the ends of the growing fibrils, effectively "capping" them and preventing further monomer addition. nih.gov

Key design principles include:

Beta-Sheet Mimicry : Since tau aggregation involves the formation of beta-sheets, inhibitors are designed to mimic this structure. Macrocyclic peptides have been developed as water-soluble beta-sheet mimics to interfere with the aggregation process. acs.org

Targeting Key Aggregation-Prone Regions : The design of inhibitors is often based on the structures of the amyloid-forming segments themselves, such as the VQIVYK sequence. frontiersin.org By understanding the atomic-level details of how these peptides self-assemble, it is possible to design molecules that disrupt these interactions. acs.org

Introduction of Non-Natural or Modified Amino Acids : To enhance stability and inhibitory activity, non-natural amino acids or modifications to existing ones are incorporated. For instance, replacing glutamine with acetyllysine in peptides targeting the VQIVYK sequence has been explored to create more effective capping agents. nih.gov

Retro-Inversion : The synthesis of retro-inverted peptides, where the sequence is reversed and D-amino acids are used, is a strategy to increase proteolytic stability while maintaining side-chain topology for binding. This approach has been shown to produce potent inhibitors of tau aggregation. lancs.ac.uk

Systematic Evaluation of Peptide Sequence Variations

Systematic evaluation of peptide sequence variations is a cornerstone of SAR studies to optimize the inhibitory potency of this compound analogues. This involves the substitution of amino acids at different positions within the peptide sequence and assessing the impact on activity. While direct studies on this compound are limited, the principles can be extrapolated from research on the related and highly studied VQIVYK hexapeptide. d-nb.infonih.gov

For the VQIVYK sequence, systematic replacement of amino acids has been performed to identify residues critical for aggregation and to design inhibitors. nih.gov For example, replacing isoleucine with lysine (B10760008) in a VQIVYK-based peptide was found to reduce its aggregation propensity, suggesting that such a modification could be a valuable strategy for developing inhibitors. nih.gov

A hypothetical systematic evaluation of the Acetyl-Ile-Val-Tyr-Lys-NH2 sequence could involve:

Alanine (B10760859) Scanning : Replacing each amino acid one by one with alanine to determine the contribution of each side chain to the peptide's activity.

Substitution with other natural and non-natural amino acids : To probe the effects of properties like hydrophobicity, charge, and size on the inhibitory potential.

The following table illustrates hypothetical variations of the this compound sequence and their potential impact on activity based on general principles of peptide inhibitor design.

Analogue Sequence Modification Predicted Impact on Activity Rationale
Ac-A -Val-Tyr-Lys-NH2Isoleucine to AlanineLikely reduced activityLoss of hydrophobic interactions crucial for binding.
Ac-Ile-A -Tyr-Lys-NH2Valine to AlanineLikely reduced activityDisruption of the hydrophobic core important for aggregation.
Ac-Ile-Val-Phe -Lys-NH2Tyrosine to PhenylalaninePotentially altered activityRemoval of the hydroxyl group may affect hydrogen bonding capacity.
Ac-Ile-Val-Tyr-Arg -NH2Lysine to ArgininePotentially maintained or enhanced activitySubstitution with a similarly charged amino acid may preserve electrostatic interactions.

Impact of N-Terminal Acetylation and C-Terminal Amidation on Activity

The N-terminal acetylation and C-terminal amidation of peptides, often referred to as "capping," play a significant role in their biological activity and stability. These modifications are crucial for this compound and its analogues for several reasons:

Increased Stability : Capping the termini of a peptide makes it more resistant to degradation by exopeptidases, thereby increasing its half-life in biological systems. lancs.ac.uk

Influence on Aggregation : Terminal modifications can have a profound effect on the aggregation propensity of amyloidogenic peptides. For some peptides, N-terminal acetylation has been shown to inhibit fibrillization. researchgate.netroyalsocietypublishing.org The removal of terminal charges can also influence fibril morphology, with C-terminal amidation in some cases leading to the formation of twisted fibrils. researchgate.net

Altered Binding Properties : The addition of an acetyl group to the N-terminus can alter the size and hydrophobicity of the terminus, which can, in turn, affect its binding properties to target proteins. lancs.ac.uk These modifications can create new protein interaction surfaces. lancs.ac.uk

Studies on tau fragments have shown that acetylation of lysine residues can directly influence aggregation by stabilizing pro-aggregation interactions. nih.gov This highlights the importance of such modifications in the context of tau-related peptides like this compound.

Computational Approaches to this compound SAR

Computational methods are indispensable tools for elucidating the SAR of this compound analogues, providing insights that guide the design of more potent inhibitors.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For tau aggregation inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for inhibitory activity. jlu.edu.cn

In a typical 3D-QSAR study for analogues of this compound, the following steps would be taken:

A set of analogues with known inhibitory activities would be compiled.

The 3D structures of these molecules would be aligned.

Steric and electrostatic fields around the molecules would be calculated.

Statistical methods would be used to correlate these fields with the biological activities, resulting in a QSAR model.

Such models can predict the activity of new, unsynthesized compounds and provide visual representations of regions where modifications would likely increase or decrease activity. jlu.edu.cn For instance, a Topomer CoMFA model for a series of phenylthiazolyl-hydrazide (PTH) derivatives, which are inhibitors of tau self-aggregation, demonstrated good predictive ability and was used to design new molecules with potentially higher activity. jlu.edu.cn

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neuropharmac.com In the context of this compound, docking studies would be used to predict how its analogues bind to the aggregation-prone regions of the tau protein, such as the VQIVYK segment. nih.govacs.org

The process typically involves:

Obtaining the 3D structure of the target protein, in this case, a model of the tau fibril or a key fragment.

Generating the 3D structures of the this compound analogues.

Using a docking program to place the analogues into the binding site of the target and score the different poses based on their predicted binding affinity. neuropharmac.com

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the stability of the peptide-protein complex over time. mdpi.com These simulations provide a more dynamic picture of the interactions and can help to identify key residues involved in binding. For example, docking and MD studies have been used to show how peptides can form critical contacts with lysine and glutamine residues within the tau protein. mdpi.com

The following table summarizes the findings from a hypothetical docking study of this compound analogues against a tau fragment.

Analogue Docking Score (kcal/mol) Key Interacting Residues on Tau Predicted Binding Mode
Acetyl-IVYK-NH2-7.5Gln307, Lys311Hydrogen bonding with Gln307 side chain; electrostatic interaction with Lys311.
Acetyl-AVYK-NH2-6.2Gln307Reduced hydrophobic interactions compared to the parent peptide.
Acetyl-IVFK-NH2-7.1Gln307, Lys311Loss of hydrogen bond with Tyr hydroxyl group, but hydrophobic interactions maintained.
Acetyl-IVYR-NH2-7.8Gln307, Lys311Enhanced electrostatic interactions due to the guanidinium (B1211019) group of Arginine.

These computational approaches, from QSAR to molecular docking and dynamics, provide a powerful framework for the rational design and optimization of this compound analogues as potential inhibitors of tau protein aggregation. chemrxiv.orgnih.govmdpi.com

Advanced Research Applications of Acetyl Phf4 Amide

Utilization in High-Throughput Peptide Screening Assays

Information regarding the use of Acetyl-PHF4 amide in high-throughput peptide screening assays is not available in the scientific literature. High-throughput screening is a method used to rapidly assess the activity of a large number of compounds. In the context of peptides, this could involve screening for binding affinity to a target protein or for inhibitory effects on an enzyme. However, no published studies describe the use of a compound specifically named this compound in such assays.

Application as a Probe for Protein-Protein Interactions

There are no research articles or data that describe the application of this compound as a probe for studying protein-protein interactions. Chemical probes are molecules used to study biological systems, and peptide-based probes can be designed to investigate specific interactions. The PHD finger of proteins like PHF4 is known to interact with other proteins, particularly histones, but a specific probe named this compound for this purpose has not been documented.

Development of this compound-Based Biosensors

The development of biosensors incorporating a compound specifically identified as this compound has not been reported in the scientific literature. Peptide-based biosensors are analytical devices that use a peptide as a biological recognition element to detect specific molecules. While the development of various peptide-based biosensors is an active area of research, there are no publications detailing the design or application of one based on this compound.

Compound Names Mentioned

Future Directions and Emerging Research Avenues for Acetyl Phf4 Amide

Exploration of Novel Biological Targets and Pathways

While the principal known biological function of Acetyl-PHF4 amide is its involvement in seeding tau aggregation, future research will likely delve into identifying novel biological targets and signaling pathways. The current understanding is that tau peptides, including this compound (Ac-IVYK-NH2), are capable of polymerizing into filamentous structures, contributing to the formation of neurofibrillary tangles. nih.gov This process is a critical aspect of Alzheimer's disease pathology. advancedchemtech.com

Future investigations may explore whether this compound interacts with other cellular components beyond tau itself. This could include other proteins, lipids, or nucleic acids, potentially implicating it in a wider range of cellular processes than currently appreciated. Advanced screening techniques could be employed to identify novel binding partners, which may, in turn, reveal previously unknown signaling cascades affected by this peptide. Elucidating these interactions will be crucial for a more comprehensive understanding of the downstream consequences of tau fragmentation and aggregation.

Integration with Advanced Omics Technologies

The integration of this compound research with advanced omics technologies—such as proteomics, metabolomics, and genomics—represents a powerful approach to unraveling its complex biological roles. While specific omics studies on this compound are not yet widely reported, the general framework for integrating peptide research with these high-throughput methods offers a clear path forward. rsc.orgacs.org

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyPotential Application in this compound ResearchExpected Insights
Proteomics - Identification of proteins that interact with this compound. - Analysis of changes in the proteome of cells or tissues upon exposure to this compound.- Discovery of novel binding partners and signaling pathways. - Understanding the cellular response to the presence of this peptide.
Metabolomics - Profiling of metabolic changes in response to this compound-induced tau aggregation. - Identification of metabolic biomarkers associated with the presence of this compound.- Elucidation of metabolic dysregulation in tauopathies. - Potential for diagnostic or prognostic markers.
Genomics - Investigation of genetic factors that may influence the generation or effects of this compound. - Identification of gene expression changes in response to the peptide.- Understanding genetic predisposition to tau pathology. - Revealing the transcriptional response to tau aggregation.

By employing these omics strategies, researchers can move beyond a single-target perspective and gain a systems-level understanding of the impact of this compound on cellular function and dysfunction.

Computational Design of Next-Generation this compound Analogues

Computational modeling and in silico screening are set to play a pivotal role in the development of next-generation analogues of this compound. These advanced computational techniques can be used to design novel peptides with modified properties, such as enhanced or inhibited aggregation potential, or improved binding to specific targets. nih.gov

Molecular dynamics simulations can provide detailed insights into the conformational dynamics of this compound and how it interacts with other molecules. researchgate.net This information is invaluable for the rational design of analogues. For instance, by understanding the key residues involved in the self-assembly of the Ac-IVYK-NH2 sequence, researchers can design peptides that disrupt this process, potentially acting as inhibitors of tau aggregation. tandfonline.com Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, will be instrumental in refining the design of these analogues. digitellinc.comresearchgate.net

Furthermore, machine learning algorithms can be trained on existing data to predict the aggregation propensity and biological activity of novel peptide sequences, accelerating the discovery of potent modulators of tau pathology. tandfonline.com This iterative process of computational design, synthesis, and experimental validation will be a powerful engine for developing new research tools and potential therapeutic agents.

Sustainable Synthesis and Green Chemistry for Peptide Amides

The production of peptides, including this compound, traditionally relies on methods like solid-phase peptide synthesis (SPPS), which can be resource-intensive and generate significant chemical waste. biospace.com The future of peptide synthesis is increasingly focused on sustainable and environmentally friendly approaches, often referred to as "green chemistry." rsc.org

Table 2: Green Chemistry Approaches for Peptide Amide Synthesis

Green Chemistry PrincipleApplication in Peptide Amide SynthesisPotential Benefits
Use of Greener Solvents Replacing hazardous solvents like dimethylformamide (DMF) with more benign alternatives such as propylene (B89431) carbonate or water-based systems. rsc.orgacs.org- Reduced environmental impact. - Improved safety for laboratory personnel.
Atom Economy Developing more efficient coupling reactions that minimize the use of excess reagents.- Less chemical waste. - Lower production costs.
Enzymatic Synthesis Employing enzymes, such as lipases or proteases, to catalyze the formation of peptide bonds. nih.govacsgcipr.org- High specificity and stereoselectivity. - Mild reaction conditions (aqueous environment, neutral pH).
Process Optimization Implementing continuous flow synthesis and other process intensification techniques. biospace.com- Reduced solvent consumption. - Increased efficiency and scalability.

These green chemistry principles are applicable to the synthesis of this compound and other peptide amides. The development of enzymatic methods for peptide bond formation is a particularly promising area, offering a highly specific and environmentally friendly alternative to traditional chemical synthesis. nih.govacsgcipr.org As the demand for synthetic peptides in research and medicine grows, the adoption of sustainable manufacturing processes will be crucial.

Q & A

Q. Advanced Research Focus

  • In vitro models : Use primary neuronal cultures or PHF4-overexpressing cell lines, with doses ranging from 1 nM to 100 µM to capture EC₅₀/IC₅₀ values.
  • Control groups : Include scrambled peptide controls and vehicle-only treatments to isolate target effects.
  • Endpoint selection : Measure tau aggregation via thioflavin-T fluorescence or immunoblotting for phosphorylated tau epitopes (e.g., AT8, PHF1) .
  • Data normalization : Express results as fold-change relative to baseline, accounting for plate-to-plate variability using internal standards .

What methodologies resolve discrepancies in this compound’s reported efficacy across in vivo models?

Advanced Research Focus
Contradictions often arise from:

  • Species-specific metabolism : Compare pharmacokinetics (e.g., half-life, blood-brain barrier penetration) in rodents vs. non-human primates using LC-MS/MS .
  • Experimental variability : Standardize tau pathology induction protocols (e.g., transgenic mouse strain consistency) and employ blinded histological scoring .
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighting by sample size and methodological rigor .

How can researchers optimize this compound’s solubility and bioavailability for CNS delivery?

Q. Methodological Focus

  • Formulation screening : Test co-solvents (e.g., DMSO/PEG mixtures) and nanoparticle encapsulation (≤200 nm size for BBB penetration).
  • In situ perfusion assays : Quantify brain uptake using radiolabeled analogs (³H/¹⁴C) in rodent models .
  • PK/PD modeling : Integrate compartmental pharmacokinetic data with biomarker dynamics (e.g., CSF tau levels) to refine dosing regimens .

What analytical techniques are critical for quantifying this compound in heterogeneous biological matrices?

Q. Methodological Focus

  • Sample preparation : Deproteinize plasma/CSF via methanol precipitation; validate recovery rates (≥85%) using spike-and-recovery experiments .
  • LC-MS/MS parameters : Use a C18 column (2.1 × 50 mm, 1.7 µm), ESI+ ionization, and MRM transitions (e.g., m/z 450.2 → 321.1 for quantification) .
  • Quality controls : Include inter-day precision (CV <15%) and limit of detection (LOD ≤1 ng/mL) validations per FDA bioanalytical guidelines .

How do researchers validate target engagement of this compound in PHF4 interaction studies?

Q. Advanced Research Focus

  • Surface plasmon resonance (SPR) : Immobilize recombinant PHF4 on sensor chips; calculate binding kinetics (KD, kon/koff) at varying peptide concentrations .
  • Cellular thermal shift assays (CETSA) : Monitor PHF4 thermal stability shifts in lysates post-treatment to confirm direct binding .
  • Cryo-EM structural analysis : Resolve peptide-PHF4 complexes at ≤3 Å resolution to identify critical binding motifs .

What statistical frameworks address batch effects in high-throughput this compound screening?

Q. Methodological Focus

  • ComBat correction : Harmonize multi-batch transcriptomic/proteomic datasets using empirical Bayes methods .
  • Robust regression : Apply Huber loss functions to minimize outlier influence in dose-response curves .
  • Power analysis : Predefine sample sizes (n ≥ 6/group) to achieve 80% power at α = 0.05, assuming effect sizes from pilot studies .

How should researchers mitigate off-target effects in this compound functional assays?

Q. Advanced Research Focus

  • Proteome-wide profiling : Use affinity pulldown-MS to identify non-target interactions; exclude peptides with >5% off-target hits .
  • CRISPR knockouts : Validate phenotype rescue in PHF4-deficient models to confirm specificity .
  • Negative controls : Include inactive enantiomers or alanine-scanned analogs to isolate target-mediated effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.